STAT3 degrader-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

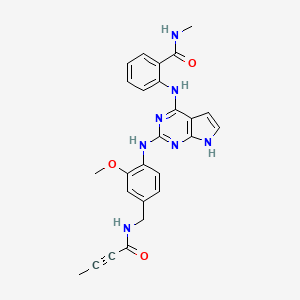

STAT3 degrader-1: is a small molecule designed to target and degrade the Signal Transducer and Activator of Transcription 3 (STAT3) protein. STAT3 is a transcription factor that plays a crucial role in the transduction of signals from growth factors and cytokines in both normal and malignant cells. Aberrant activation of STAT3 has been observed in various cancers, making it a promising target for cancer therapy .

Preparation Methods

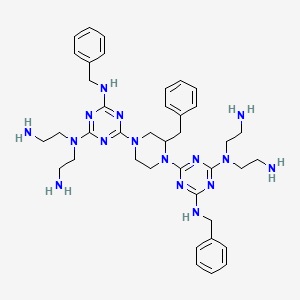

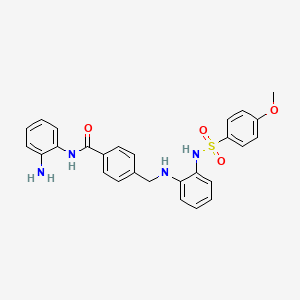

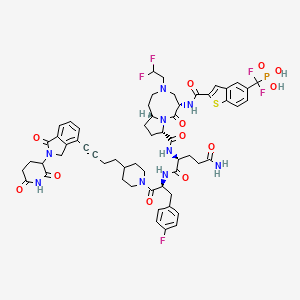

Synthetic Routes and Reaction Conditions: STAT3 degrader-1 is typically synthesized using heterobifunctional small-molecule-based PROTAC (Proteolysis Targeting Chimeras) technology. This involves the conjugation of a ligand that binds to STAT3 with another ligand that recruits an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of STAT3 .

Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .

Chemical Reactions Analysis

Types of Reactions: STAT3 degrader-1 primarily undergoes degradation reactions facilitated by the ubiquitin-proteasome system. This involves the recruitment of E3 ubiquitin ligase, which tags STAT3 for degradation by the proteasome .

Common Reagents and Conditions:

Reagents: E3 ubiquitin ligase, proteasome inhibitors (e.g., MG-132)

Conditions: Physiological conditions (37°C, pH 7.4)

Major Products Formed: The major product formed from the degradation of STAT3 is ubiquitinated STAT3, which is subsequently broken down into smaller peptides by the proteasome .

Scientific Research Applications

Chemistry: STAT3 degrader-1 is used in chemical biology to study the role of STAT3 in various cellular processes. It helps in understanding the molecular mechanisms underlying STAT3-mediated signal transduction .

Biology: In biological research, this compound is used to investigate the effects of STAT3 degradation on cell growth, survival, and differentiation. It is particularly useful in studying cancer biology and the tumor microenvironment .

Medicine: this compound has significant potential in cancer therapy. It is being developed for the treatment of hematologic malignancies and solid tumors. Preclinical studies have shown that this compound can induce apoptosis and inhibit tumor growth in various cancer models .

Industry: In the pharmaceutical industry, this compound is being explored as a therapeutic agent for cancers with aberrant STAT3 activation. It is also being studied for its potential in treating inflammatory and autoimmune diseases .

Mechanism of Action

STAT3 degrader-1 exerts its effects by recruiting an E3 ubiquitin ligase to STAT3, leading to its ubiquitination and subsequent degradation by the proteasome. This results in the depletion of both monomeric and dimeric STAT3, thereby abrogating its downstream DNA binding and transcriptional activity . The degradation of STAT3 leads to the inhibition of STAT3-mediated gene expression programs involved in cell survival, proliferation, and immune evasion .

Comparison with Similar Compounds

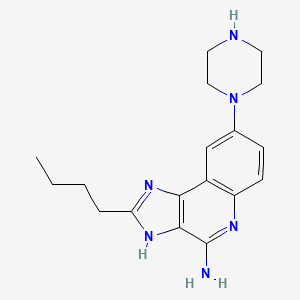

KT-333: A first-in-class STAT3 degrader developed for the treatment of hematologic cancers and solid tumors.

HZ-R061: A selective STAT3 degrader with activity in preclinical models of cancer.

Uniqueness: STAT3 degrader-1 is unique in its high selectivity and potency for STAT3 degradation. It has been shown to selectively degrade STAT3 over nearly 9000 other proteins, including other STAT family members . This high selectivity minimizes off-target effects and enhances its therapeutic potential.

Properties

Molecular Formula |

C58H63F5N9O12PS |

|---|---|

Molecular Weight |

1236.2 g/mol |

IUPAC Name |

[[2-[[(5S,8S,10aR)-8-[[(2S)-5-amino-1-[[(2S)-1-[4-[4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]but-3-ynyl]piperidin-1-yl]-3-(4-fluorophenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-3-(2,2-difluoroethyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1-benzothiophen-5-yl]-difluoromethyl]phosphonic acid |

InChI |

InChI=1S/C58H63F5N9O12PS/c59-37-11-8-33(9-12-37)26-42(56(80)70-24-20-32(21-25-70)4-1-2-5-34-6-3-7-39-40(34)29-71(55(39)79)44-16-19-50(74)68-52(44)76)66-51(75)41(14-18-49(64)73)65-53(77)45-15-13-38-22-23-69(31-48(60)61)30-43(57(81)72(38)45)67-54(78)47-28-35-27-36(10-17-46(35)86-47)58(62,63)85(82,83)84/h3,6-12,17,27-28,32,38,41-45,48H,1,4,13-16,18-26,29-31H2,(H2,64,73)(H,65,77)(H,66,75)(H,67,78)(H,68,74,76)(H2,82,83,84)/t38-,41+,42+,43+,44?,45+/m1/s1 |

InChI Key |

HEGRPSIHNBEQPA-ZQPSHTOASA-N |

Isomeric SMILES |

C1C[C@H](N2[C@H]1CCN(C[C@@H](C2=O)NC(=O)C3=CC4=C(S3)C=CC(=C4)C(F)(F)P(=O)(O)O)CC(F)F)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CC=C(C=C5)F)C(=O)N6CCC(CC6)CCC#CC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O |

Canonical SMILES |

C1CC(N2C1CCN(CC(C2=O)NC(=O)C3=CC4=C(S3)C=CC(=C4)C(F)(F)P(=O)(O)O)CC(F)F)C(=O)NC(CCC(=O)N)C(=O)NC(CC5=CC=C(C=C5)F)C(=O)N6CCC(CC6)CCC#CC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;4-[2-pyridin-2-yl-4-(4-sulfophenyl)pyrimidin-5-yl]benzenesulfonate](/img/structure/B15142147.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142155.png)

![4-(dimethylamino)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B15142158.png)

![6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole](/img/structure/B15142184.png)

![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)